molecular formula C25H24N2O2 B11577035 1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2(1H)-one

Cat. No.: B11577035
M. Wt: 384.5 g/mol
InChI Key: KYNCZWQPTAOQFO-UHFFFAOYSA-N
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Description

1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE is a complex organic compound that belongs to the class of benzo[cd]indol-2(1H)-ones This compound is characterized by its unique structure, which includes a benzo[cd]indole core fused with a piperidine ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE typically involves multiple steps, starting with the preparation of the benzo[cd]indole core This can be achieved through various methods, including the Fischer indole synthesis or the Bischler-Napieralski reaction

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4) are commonly employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C.

    Substitution: Halogenated reagents, alkylating agents, and nucleophiles under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions include various substituted benzo[cd]indol-2(1H)-ones, reduced derivatives, and functionalized analogs with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]BENZO[CD]INDOL-2(1H)-ONE stands out due to its specific combination of a benzo[cd]indole core with a piperidine ring and a benzyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]benzo[cd]indol-2-one

InChI

InChI=1S/C25H24N2O2/c28-23(26-14-12-19(13-15-26)16-18-6-2-1-3-7-18)17-27-22-11-5-9-20-8-4-10-21(24(20)22)25(27)29/h1-11,19H,12-17H2

InChI Key

KYNCZWQPTAOQFO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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